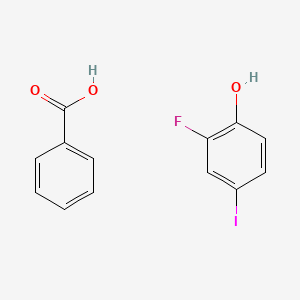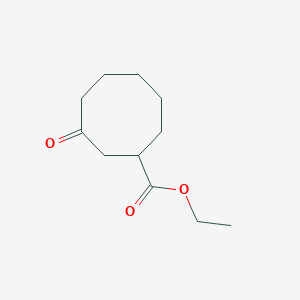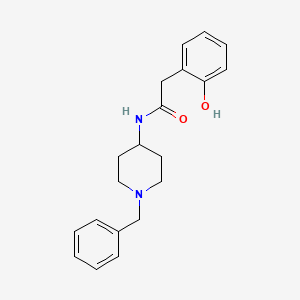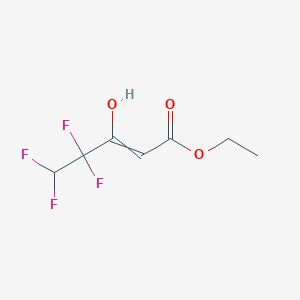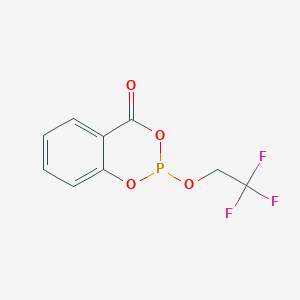![molecular formula C13H8N6O4S B14285166 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- CAS No. 132764-29-5](/img/structure/B14285166.png)
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and the presence of both phenyl and dinitrophenyl groups, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- typically involves the reaction of 2,4-dinitrophenylthiol with 1-phenyl-1H-tetrazole under specific conditions. One common method includes the use of a phase transfer catalyst to facilitate the reaction between the thiol and the tetrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including explosives and propellants, due to its high nitrogen content and stability
Mécanisme D'action
The mechanism by which 1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole, 5-phenyl-: Lacks the dinitrophenyl group, resulting in different chemical reactivity and biological activity.
1H-Tetrazole, 5-methyl-: Contains a methyl group instead of a phenyl group, leading to variations in its physical and chemical properties.
1H-Tetrazole, 5-(benzylthio)-: Similar in structure but with a benzylthio group, affecting its solubility and reactivity
Propriétés
Numéro CAS |
132764-29-5 |
|---|---|
Formule moléculaire |
C13H8N6O4S |
Poids moléculaire |
344.31 g/mol |
Nom IUPAC |
5-(2,4-dinitrophenyl)sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C13H8N6O4S/c20-18(21)10-6-7-12(11(8-10)19(22)23)24-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
UUJAPKSKOVJHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


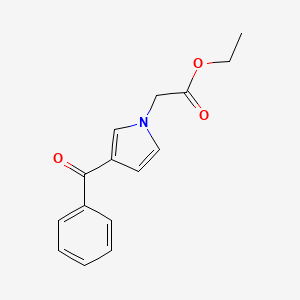
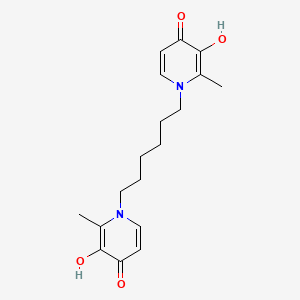
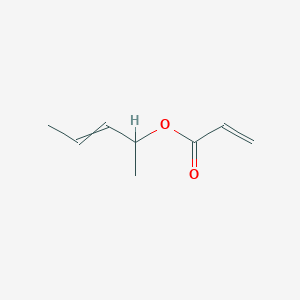
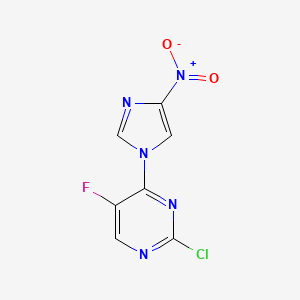
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


